Benzyl (3-bromo-5-nitrophenyl)carbamate
Overview
Description
Preparation Methods
The synthesis of Benzyl (3-bromo-5-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-bromo-5-nitroaniline . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Benzyl (3-bromo-5-nitrophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromo-5-nitrophenyl group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl (3-bromo-5-nitrophenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (3-bromo-5-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity . The bromine and nitro substituents may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzyl (3-bromo-5-nitrophenyl)carbamate can be compared with other carbamate derivatives, such as:
Benzyl (3-chloro-5-nitrophenyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
Benzyl (3-bromo-5-aminophenyl)carbamate: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
IUPAC Name |
benzyl N-(3-bromo-5-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVHYVDFMBLQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674407 | |
Record name | Benzyl (3-bromo-5-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-75-8 | |
Record name | Phenylmethyl N-(3-bromo-5-nitrophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (3-bromo-5-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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